molecular formula C21H14O8 B116803 3'-O-Demethylpreussomerin I CAS No. 158204-29-6

3'-O-Demethylpreussomerin I

Cat. No. B116803
M. Wt: 394.3 g/mol
InChI Key: NVGIJVUQQFDOAD-HJSZTXSCSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-O-Demethylpreussomerin I are not well-documented .

Scientific Research Applications

Antimycobacterial and Antiplasmodial Activities

A study by Seephonkai et al. (2002) discovered that 3'-O-demethylpreussomerin I, along with other preussomerins, isolated from the fungus Microsphaeropsis sp. BCC 3050, showed promising antimycobacterial and antiplasmodial activities. These compounds were also evaluated for their cytotoxicity against various cell lines (Seephonkai et al., 2002).

Neuroprotective Mechanisms

Although not directly about 3'-O-Demethylpreussomerin I, Zhou et al. (2013) studied a similar compound, 3-O-demethylswertipunicoside, which was found to protect against oxidative toxicity and apoptosis in PC12 cells. This research provides a context for understanding the potential neuroprotective properties of compounds like 3'-O-Demethylpreussomerin I (Zhou et al., 2013).

Apoptosis Inducers in Drug Discovery

Cai et al. (2006) discussed the use of chemical genetics to identify small molecules with apoptosis-inducing activities. This approach could be relevant to the study of 3'-O-Demethylpreussomerin I in the context of discovering potential anticancer agents (Cai et al., 2006).

Role in Hematological Malignancies

Jost and Galm (2007) highlighted the significance of targeting epigenetic modifications in cancer cells, particularly in hematological malignancies. Although not directly related to 3'-O-Demethylpreussomerin I, this study underscores the broader context of epigenetic interventions in cancer treatment, which could include compounds like 3'-O-Demethylpreussomerin I (Jost & Galm, 2007).

Impact on Genome Stability

Chen et al. (1998) investigated the role of DNA methylation in maintaining genome stability, a topic that could be relevant when considering the biochemical pathways and potential therapeutic applications of 3'-O-Demethylpreussomerin I (Chen et al., 1998).

Safety And Hazards

The safety and hazards associated with 3’-O-Demethylpreussomerin I are not clearly defined in the literature .

Future Directions

There is a lack of specific information on the future directions of research or applications for 3’-O-Demethylpreussomerin I .

Relevant Papers One relevant paper is “Evaluation of antimycobacterial, antiplasmodial and cytotoxic activities of preussomerins isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050” which discusses the antimycobacterial, antiplasmodial, and cytotoxic activities of preussomerins, including 3’-O-Demethylpreussomerin I .

properties

IUPAC Name

(13R)-7-hydroxy-13-methoxy-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O8/c1-25-13-7-10(23)8-3-2-4-11-15(8)20(13)27-12-6-5-9(22)14-16(12)21(28-11,29-20)19-18(26-19)17(14)24/h2-6,13,18-19,22H,7H2,1H3/t13-,18?,19?,20?,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGIJVUQQFDOAD-IBDSJRNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935876
Record name 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-O-Demethylpreussomerin I

CAS RN

158204-29-6
Record name Preussomerin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158204296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
P Seephonkai, M Isaka, P Kittakoop… - Planta …, 2002 - thieme-connect.com
… Bioassay guided fractionation led to the isolation of five known preussomerins E (1), F (2), G (3), H (4) and I (5) together with a new derivative, 3’-O-demethylpreussomerin I (6). Two …
Number of citations: 66 www.thieme-connect.com
KI Tapfuma, K Nyambo, L Baatjies, M Keyster… - SN Applied …, 2022 - Springer
… The preussomerins EI (54–58) and 3'-O-demethylpreussomerin I (59) was also found to be significantly cytotoxic to KB and BC-1 cancer cell lines, and Vero cells which are a model of …
Number of citations: 1 link.springer.com
G Song, Z Zhang, X Niu, D Zhu - Journal of Fungi, 2023 - mdpi.com
… The new isomer, 3′-O-demethylpreussomerin I (16), was isolated alongside seven known compounds from the fungus Microsphaeropsis sp. BCC 3050. This fungal strain was …
Number of citations: 0 www.mdpi.com
B Yang, J Huang, X Zhou, X Lin, J Liu… - Current Medicinal …, 2018 - ingentaconnect.com
… A new preussomerin isomer, 3`-Odemethylpreussomerin I (165), 6 known preussomerins EL (166–170), and deoxypreussoerin A (171), were isolated from the lichenicolous fungus …
Number of citations: 11 www.ingentaconnect.com
SK Deshmukh, SA Verekar, BN Ganguli - Fungi, 2018 - taylorfrancis.com
Tuberculosis is an endemic disease of the poverty ridden, undernourished and over populated countries of the world. It is also a systemic disease that is extremely dependent on the …
Number of citations: 1 www.taylorfrancis.com
U Sommart, V Rukachaisirikul, K Tadpetch… - Tetrahedron, 2012 - Elsevier
… The Microsphaeropsis genus is a rich source of bioactive compounds, such as the antibacterial microsphaerin D, 1 the cytotoxic preussomerins E–I and 3′-O-demethylpreussomerin I …
Number of citations: 35 www.sciencedirect.com
KI Tapfuma - 2022 - scholar.sun.ac.za
Tuberculosis (TB) is an infectious disease which primarily affects the lungs. Treatment of TB is complicated because the causative agent, Mycobacterium tuberculosis, is an intracellular …
Number of citations: 0 scholar.sun.ac.za
L Zhou, J Zhao, T Shan, X Cai… - Mini Reviews in Medicinal …, 2010 - researchgate.net
Spirobisnaphthalenes have a unique structural feature involving two or three oxygen atoms acting as bridges connecting two original naphthalene subunits. Most of these metabolites …
Number of citations: 74 www.researchgate.net
P Seephonkai, M Isaka… - Planta Medica …, 2002 - Stuttgart: Hippokrates-Verlag, 1953-
Number of citations: 0

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